molecular formula C18H20N6OS B2492887 5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide CAS No. 2097921-92-9

5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B2492887
CAS No.: 2097921-92-9
M. Wt: 368.46
InChI Key: KODJAEONDSGAAF-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications

Cannabinoid Receptor Antagonists

This compound has been studied in the context of its potential as a cannabinoid receptor antagonist. Research by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The study emphasized the importance of certain structural features for potent and selective antagonistic activity on brain cannabinoid CB1 receptors, which could be therapeutically significant in antagonizing harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) described the design and synthesis of thiazole-aminopiperidine hybrid analogues, which included compounds structurally similar to 5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide. These compounds were evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase, showing promise in antituberculosis activity (Jeankumar et al., 2013).

Molecular Interaction with CB1 Cannabinoid Receptor

Shim et al. (2002) investigated the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. The study provided insights into how the compound's structure influences its binding and antagonistic properties at the receptor level, which is relevant for understanding the mechanism of action of related compounds (Shim et al., 2002).

Glycine Transporter 1 Inhibitors

Yamamoto et al. (2016) identified a compound structurally akin to this compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This indicates a potential application in modifying glycine concentrations in the brain, which could have implications in neurological disorders (Yamamoto et al., 2016).

Antimicrobial Activity

Several studies have investigated compounds with structural similarities for their antimicrobial properties. El‐Emary et al. (2002) and others have explored the synthesis and antimicrobial activity of new heterocycles based on pyrazole derivatives, indicating potential applications in developing new antimicrobial agents (El‐Emary et al., 2002).

Photosynthetic Electron Transport Inhibitors

Research into the inhibitory effects of pyrazole derivatives on photosynthetic electron transport has been conducted by Vicentini et al. (2005). This research is important for understanding how these compounds could affect photosynthesis, with potential applications in agricultural chemistry (Vicentini et al., 2005).

Mechanism of Action

Thiadiazole derivatives, such as this compound, are known to have a broad spectrum of biological activities. They are able to cross cellular membranes and interact strongly with biological targets due to the mesoionic nature of the thiadiazole ring . This allows them to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards, as well as to explore potential applications, such as its use as an antitumor agent .

Properties

IUPAC Name

5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-16(11-19-24(13)15-5-3-2-4-6-15)18(25)21-14-7-9-23(10-8-14)17-12-20-26-22-17/h2-6,11-12,14H,7-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODJAEONDSGAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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